molecular formula C27H34N2O5 B586775 Quinapril Ethyl Ester CAS No. 103733-36-4

Quinapril Ethyl Ester

Cat. No.: B586775
CAS No.: 103733-36-4
M. Wt: 466.578
InChI Key: DRKDCOUMTGAAKG-IGKWTDBASA-N
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Description

Quinapril Ethyl Ester is an impurity and metabolite of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure . As an analog of the prodrug Quinapril, which is de-esterified in the body to its active metabolite, Quinaprilat, this ester derivative is valuable for research into the drug's metabolic pathway . Researchers utilize this compound in analytical studies, particularly in the development and validation of methods for quantifying impurities in pharmaceutical quality control, ensuring the purity and safety of the active pharmaceutical ingredient . Studying such compounds is crucial for understanding the stability and degradation profiles of Quinapril Hydrochloride, which is the form approved for medicinal use . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3/t19-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDCOUMTGAAKG-IGKWTDBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858356
Record name Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-36-4
Record name Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of (2S,4S)-2-(4-Methyl-2,5-Dioxo-Oxazolidin-3-yl)-4-Phenylbutyric Acid

The synthesis of this compound begins with the esterification of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenylbutyric acid (Formula 4 in patent US20040192613A1). This step involves reacting the carboxylic acid with ethanol under acidic conditions:

Reaction Conditions

  • Catalyst: Sulfuric acid or hydrochloric acid (0.1–1.0 equiv).

  • Solvent: Toluene or dichloromethane.

  • Temperature: 20–40°C.

  • Yield: 85–95%.

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid, forming the ethyl ester. Excess ethanol ensures complete conversion, while toluene facilitates azeotropic removal of water to drive the equilibrium toward ester formation.

Coupling with (3S)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Tert-Butyl Ester

In the patented process, this compound (Formula 4) is coupled with (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester (Formula 7) to form quinapril tert-butyl ester (Formula 8). Although this step primarily yields the tert-butyl ester, modifying the protecting group on the tetrahydroisoquinoline (THIQ) component could theoretically produce this compound directly.

Key Process Parameters

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Catalyst: N-Hydroxybenzotriazole (HOBt) or acetic acid.

  • Solvent: Toluene or methylene chloride.

  • Temperature: 30–35°C.

  • Conversion: ≥99.9%.

The reaction mechanism involves activation of the carboxylic acid in Formula 4 to form an active ester, which subsequently reacts with the amine group of Formula 7. Acetic acid catalyzes the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.

Process Optimization and Yield Enhancement

Minimizing Diketopiperazine Formation

A major challenge in synthesizing quinapril derivatives is the intramolecular cyclization of intermediates to form diketopiperazines, which reduces yields by 20–40%. This side reaction is mitigated by:

  • Temperature Control: Maintaining reaction temperatures below 45°C.

  • Solvent Selection: Using aprotic solvents (e.g., toluene) to destabilize cyclic transition states.

  • Short Reaction Times: Limiting distillation periods to prevent thermal degradation.

Recrystallization and Purification

The final step involves recrystallizing this compound from polar aprotic solvents to achieve high purity:

Recrystallization Protocol

  • Dissolution: Heat acetonitrile to 75–82°C and dissolve crude this compound.

  • Crystallization: Cool the solution to 0–5°C to precipitate the product.

  • Drying: Remove residual solvents under vacuum (5 mmHg) at 50–55°C.

This method yields amorphous this compound with ≤0.25% residual acetone and ≥90% overall yield.

Comparative Analysis of Synthetic Methods

Parameter Esterification Route Alternative Routes
Starting Material(2S,4S)-Carboxylic acidTHIQ benzyl ester
Coupling AgentDCC/HOBtCarbonyldiimidazole
SolventTolueneMethylene chloride
Yield90%70–80%
Purity≥99.5%≤98%

The esterification route outperforms alternative methods in yield and purity, largely due to optimized temperature control and solvent systems.

Industrial-Scale Production Considerations

Large-scale synthesis of this compound requires:

  • Continuous Stirred-Tank Reactors (CSTRs): To maintain consistent temperature and mixing.

  • Caustic Scrubbers: For neutralizing gaseous byproducts (e.g., isobutylene) during deprotection.

  • Centrifugal Filtration: To isolate crystalline intermediates efficiently .

Chemical Reactions Analysis

Hydrolysis Reaction

Quinapril Ethyl Ester undergoes hydrolysis, which is a critical reaction for its activation. This reaction converts the ethyl ester into quinaprilat, the active form of the drug. The hydrolysis can be represented as follows:Quinapril Ethyl Ester+H2OQuinaprilat+Ethanol\text{this compound}+H_2O\rightarrow \text{Quinaprilat}+\text{Ethanol}This reaction is facilitated by esterases in the body and occurs predominantly in the liver, leading to the release of quinaprilat which exerts its therapeutic effects .

Degradation Pathways

Under various stress conditions, this compound can degrade into several by-products. A forced degradation study indicated that quinapril is particularly sensitive to alkaline conditions, where it degrades rapidly, producing two significant by-products with retention times of 0.55 and 0.66 minutes during chromatographic analysis .

Degradation Products:

  • Loss of the ethyl group resulting in quinaprilat.
  • Formation of diketopiperazine derivatives through intramolecular cyclization.

Catalytic Hydrogenation

In synthetic pathways, this compound can also be involved in catalytic hydrogenation reactions. For example, quinapril benzyl ester can be converted to quinapril through hydrogenation using palladium on charcoal as a catalyst:Quinapril Benzyl Ester+H2Pd CQuinapril\text{Quinapril Benzyl Ester}+H_2\xrightarrow{\text{Pd C}}\text{Quinapril}This reaction typically occurs under controlled temperatures and pressures to optimize yield and minimize side reactions .

Stability Studies

Stability studies have shown that this compound exhibits varying degrees of stability under different pH conditions:

ConditionStability Observed
AlkalineRapid degradation
NeutralModerate stability
AcidicHigh stability

These findings indicate that this compound is more stable in acidic environments compared to alkaline ones, which is crucial for its formulation and storage .

Mechanism of Action

Quinapril Ethyl Ester is hydrolyzed in the body to produce Quinaprilat, which inhibits angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Benazepril

  • Structural Features: Benazepril shares the ethyl ester prodrug design but incorporates a benzazepine bicyclic group in the P2' position instead of quinapril’s tetrahydroisoquinoline ring .
  • Pharmacokinetics : Like quinapril, benazepril is hydrolyzed to its active form (benazeprilat). Both exhibit high C-domain selectivity due to hydrophobic interactions between their P2' groups and the ACE S2' subsite .
  • Clinical Use : Used for hypertension, diabetic kidney disease, and heart failure. Side effects (e.g., cough, dizziness) are consistent with ACE inhibitors .

Cilazapril

  • Structural Features: Contains a pyridazinodiazepine bicyclic group in the P2' position, differing from quinapril’s isoquinoline structure .
  • Pharmacokinetics : Converts to cilazaprilat, with similar C-domain selectivity due to steric and hydrophobic interactions. Its elimination half-life (~30–50 hours) is longer than quinaprilat’s (~3 hours) .
  • Clinical Use : Primarily for hypertension, with a side effect profile overlapping other ACE inhibitors .

Enalapril Ethyl Ester

  • Structural Features : Enalapril’s ethyl ester prodrug (C${22}$H${32}$N${2}$O${5}$) lacks a bicyclic P2' group, instead featuring a pyrrolidine ring .
  • Pharmacokinetics : Hydrolyzed to enalaprilat, which has lower lipophilicity than quinaprilat due to fewer aromatic groups. This may reduce tissue penetration compared to quinapril .

Ramipril and Perindopril

  • Structural Features : Both contain aromatic rings in the P2' group, enhancing lipophilicity. Ramipril uses a bicyclic indoline structure, while perindopril has a spiro-indoline moiety .
  • Pharmacokinetics : Ramiprilat and perindoprilat exhibit prolonged half-lives (~13–17 hours) compared to quinaprilat. Their higher lipophilicity may improve tissue ACE inhibition .
  • Clinical Use : Ramipril is preferred for post-myocardial infarction, while perindopril is used in stable coronary artery disease .

Key Comparative Data

Parameter Quinapril Benazepril Cilazapril Enalapril Ramipril
Molecular Formula C${25}$H${30}$N${2}$O${5}$·HCl C${24}$H${28}$N${2}$O${5}$ C${21}$H${31}$N${3}$O${5}$ C${22}$H${32}$N${2}$O${5}$ C${23}$H${32}$N${2}$O${5}$
Active Metabolite Quinaprilat Benazeprilat Cilazaprilat Enalaprilat Ramiprilat
Prodrug Activation Esterase hydrolysis Esterase hydrolysis Esterase hydrolysis Esterase hydrolysis Esterase hydrolysis
C-Domain Selectivity High High High Moderate High
Half-Life (Active) ~3 hours ~10–11 hours ~30–50 hours ~11 hours ~13–17 hours
Lipophilicity Moderate (logP ~1.8) High (logP ~2.1) Moderate (logP ~1.7) Low (logP ~0.9) High (logP ~2.4)

Mechanistic and Pharmacodynamic Insights

  • Domain Selectivity: Quinapril’s C-domain selectivity arises from hydrophobic interactions between its tetrahydroisoquinoline P2' group and the ACE S2' subsite . Benazepril and cilazapril achieve similar selectivity via their bicyclic P2' groups .
  • Prodrug Efficiency : Ethyl esters in all compounds balance water/lipid solubility, optimizing GI absorption. Quinapril’s ester group increases bioavailability by ~60% compared to quinaprilat’s <5% .

Biological Activity

Quinapril ethyl ester is a prodrug that is converted to quinaprilat, an active angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in the treatment of hypertension and heart failure. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, efficacy in clinical settings, and adverse effects.

Quinaprilat, the active metabolite of quinapril, inhibits ACE, which catalyzes the conversion of angiotensin I to angiotensin II. This inhibition leads to:

  • Decreased levels of angiotensin II , resulting in vasodilation and reduced blood pressure.
  • Increased bradykinin levels , which contributes to vasodilation and has beneficial effects on heart function .

Pharmacokinetics

The pharmacokinetic profile of quinapril includes:

  • Absorption : Quinapril exhibits 50-80% bioavailability, with peak plasma concentrations occurring within 1 hour post-administration. Absorption can be reduced by 25-30% when taken with high-fat meals .
  • Metabolism : Quinapril is rapidly deesterified to quinaprilat, which is responsible for its therapeutic effects. The elimination half-life of quinaprilat is approximately 2.3 hours .
  • Distribution : Quinaprilat has a volume of distribution of about 13.9 L and is 97% protein-bound in plasma .
  • Elimination : Up to 96% of quinaprilat is eliminated via urine, highlighting its renal clearance pathway .

Hypertension Management

Quinapril has been shown to effectively lower blood pressure in various populations:

  • A study involving patients with essential hypertension demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups .
  • Long-term studies indicated that patients maintained stable blood pressure control over extended periods with minimal adverse effects .

Heart Failure Treatment

Quinapril's role in managing congestive heart failure (CHF) has been established through multiple studies:

  • In a double-blind trial involving patients with moderate CHF, those treated with quinapril showed improved exercise tolerance and quality of life compared to those receiving placebo .
  • Withdrawal from quinapril was associated with a gradual decline in heart function, underscoring its importance in maintaining clinical stability in CHF patients .

Adverse Effects

While generally well-tolerated, quinapril can cause several adverse reactions:

  • Common side effects include headache (6.7%) and dizziness (4.8%). Serious reactions such as angioedema are rare but can occur .
  • A comprehensive review of clinical trials indicated that serious adverse events were noted in less than 0.2% of patients treated with quinapril .

Case Studies

Case Study 1: Efficacy in Elderly Patients
A study focused on elderly patients with hypertension revealed that quinapril effectively managed blood pressure without significant renal impairment, demonstrating its safety profile in this demographic .

Case Study 2: Impact on Quality of Life
In a cohort study assessing quality of life metrics among CHF patients, those on long-term quinapril therapy reported significant improvements in symptoms such as dyspnea and fatigue, correlating with enhanced functional capacity as measured by the New York Heart Association classification .

Summary Table of Key Findings

ParameterThis compound
Bioavailability50-80%
Peak Plasma Concentration~1 hour
Active MetaboliteQuinaprilat
Elimination Half-Life~2.3 hours
Common Side EffectsHeadache, dizziness
Serious Adverse ReactionsRare (e.g., angioedema)
EfficacySignificant BP reduction; improved heart function

Q & A

Q. What are the key considerations in designing a reproducible synthesis protocol for Quinapril Ethyl Ester?

  • Methodological Answer : Reproducible synthesis requires attention to reaction conditions (e.g., temperature, flow rates) and impurity control. For example, continuous flow systems can optimize amide bond formation by using static mixers to improve yield (86% in 175 minutes) and avoid diketopiperazine (DKP) impurities by maintaining temperatures below 50°C . Additionally, esterification strategies (e.g., CDI activation) enhance reaction efficiency compared to traditional acid chloride methods . Researchers should validate purity via HPLC or LC-MS, referencing standards like Quinapril Related Compound A .

Q. How does the ester functional group in this compound influence its pharmacokinetic properties compared to its active metabolite, Quinaprilat?

  • Methodological Answer : The ethyl ester acts as a prodrug, improving lipid solubility for gastrointestinal (GI) absorption. Esterases hydrolyze the ester to release Quinaprilat, which contains two carboxylic acids for enhanced water solubility but reduced membrane permeability. Researchers should compare partition coefficients (logP) and dissolution rates under simulated GI conditions. Stability studies (pH 2–12) can quantify hydrolysis kinetics, while LC-MS tracks metabolite formation .

Q. What analytical techniques are most effective for characterizing this compound and its degradation products?

  • Methodological Answer : Use hyphenated techniques like HPLC-UV/ESI-MS for identity confirmation and impurity profiling. For example, weak anion exchange columns (e.g., Proteomix® WAX-NP10) separate charged degradation products, while NMR (¹H/¹³C) validates structural integrity . Accelerated stability studies (40°C/75% RH) coupled with mass balance analyses help identify major degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across different synthetic routes?

  • Methodological Answer : Systematic comparison of reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) is critical. For instance, central composite designs (Table 1, ) can isolate variables affecting yield, such as mixing efficiency or temperature gradients in flow reactors . Statistical tools (ANOVA, RSM) quantify interactions between factors, while reproducibility checks across labs minimize protocol bias .

Q. What advanced strategies mitigate the formation of Related Compound A during this compound synthesis?

  • Methodological Answer : Impurity control requires real-time monitoring via PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy. Adjusting reaction stoichiometry (e.g., limiting α-(2-phenylethyl) side-chain precursors) and post-synthesis purification (e.g., preparative HPLC with ion-pair reagents) reduce Related Compound A levels. Structural elucidation via HRMS and X-ray crystallography confirms impurity identity .

Q. How can in silico models predict the hydrolysis kinetics of this compound under varying physiological conditions?

  • Methodological Answer : Molecular dynamics simulations and QSAR models correlate ester bond stability with pH, enzyme concentrations, and membrane permeability. For example, docking studies with esterase enzymes (e.g., carboxylesterase 1) identify steric or electronic factors affecting hydrolysis rates. Experimental validation using biorelevant media (e.g., FaSSGF/FeSSIF) ensures clinical relevance .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis OptimizationContinuous flow chemistry, CDI activation
Impurity ProfilingHPLC-UV/ESI-MS, anion exchange chromatography
PharmacokineticsPartition coefficient assays, LC-MS metabolite tracking
Data Contradiction AnalysisDoE, ANOVA, reproducibility protocols

Ethical and Reproducibility Guidelines

  • Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw HPLC/MS datasets as supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data privacy during in vitro/in vivo studies .

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